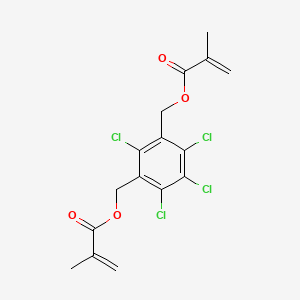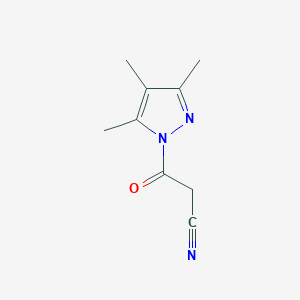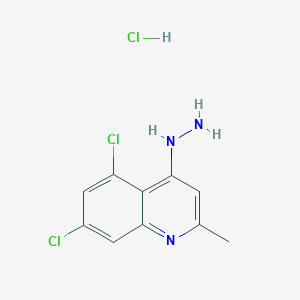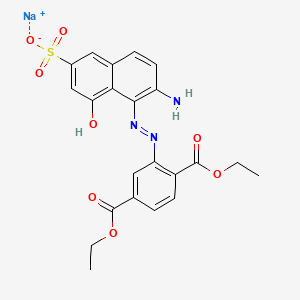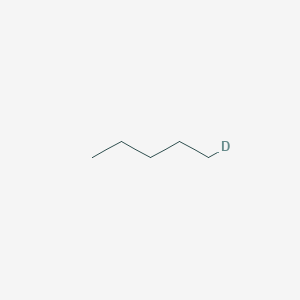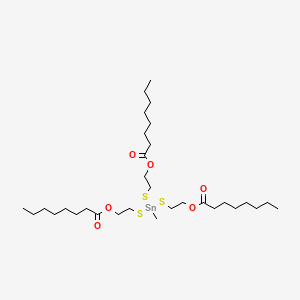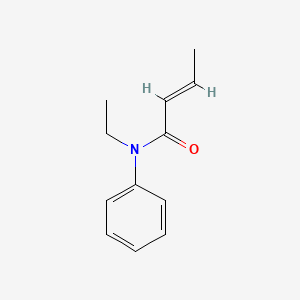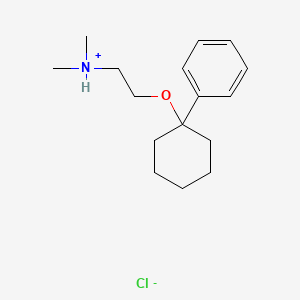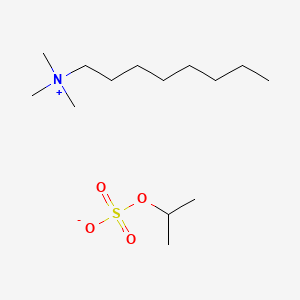
Trimethyloctylammonium isopropyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyloctylammonium isopropyl sulfate is a quaternary ammonium compound with the molecular formula C14H33NO4S and a molar mass of 311.48112 g/mol . It is commonly used in various industrial and research applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyloctylammonium isopropyl sulfate typically involves the quaternization of octylamine with trimethylamine, followed by the reaction with isopropyl sulfate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of trimethyloctylammonium isopropyl sulfate is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyloctylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyloctylammonium isopropyl sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of trimethyloctylammonium isopropyl sulfate involves its interaction with cell membranes and proteins. It disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can denature proteins by disrupting their tertiary and quaternary structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trimethyloctylammonium isopropyl sulfate include:
- Decyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
Trimethyloctylammonium isopropyl sulfate is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to its analogs, it offers a balance between hydrophobic and hydrophilic interactions, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
78480-19-0 |
|---|---|
Molekularformel |
C14H33NO4S |
Molekulargewicht |
311.48 g/mol |
IUPAC-Name |
propan-2-yl sulfate;trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N.C3H8O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-3(2)7-8(4,5)6/h5-11H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI-Schlüssel |
MECHTLVCMVFLSY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


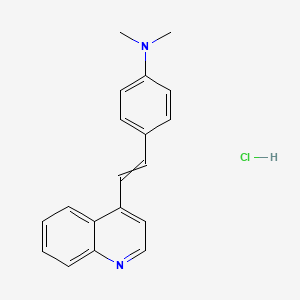

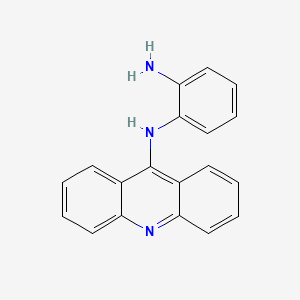
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
